molecular formula C16H13NO B13943095 N-3-Phenanthrenylacetamide CAS No. 4120-78-9

N-3-Phenanthrenylacetamide

Cat. No.: B13943095
CAS No.: 4120-78-9
M. Wt: 235.28 g/mol
InChI Key: FSGXZFQZAIBEDS-UHFFFAOYSA-N
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Description

N-(3-Phenanthryl)acetamide: is an organic compound with the molecular formula C16H13NO It is a derivative of acetamide where the acetamide group is attached to the 3-position of a phenanthrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenanthryl)acetamide typically involves the reaction of 3-phenanthrylamine with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetic anhydride. The mixture is usually refluxed to ensure complete reaction, and the product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for N-(3-Phenanthryl)acetamide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-Phenanthryl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenanthrene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: 3-Phenanthrylamine.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

N-(3-Phenanthryl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Phenanthryl)acetamide involves its interaction with specific molecular targets. The phenanthrene ring can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    N-Phenylacetamide: A simpler analog with a phenyl group instead of a phenanthrene ring.

    Acetanilide: Another analog with a phenyl group, used historically as a pain reliever and fever reducer.

Uniqueness: N-(3-Phenanthryl)acetamide is unique due to the presence of the phenanthrene ring, which imparts distinct chemical and biological properties compared to simpler analogs like N-phenylacetamide and acetanilide. The extended aromatic system of phenanthrene can enhance interactions with biological targets and provide additional reactivity in chemical transformations.

Properties

CAS No.

4120-78-9

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-phenanthren-3-ylacetamide

InChI

InChI=1S/C16H13NO/c1-11(18)17-14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3,(H,17,18)

InChI Key

FSGXZFQZAIBEDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC3=CC=CC=C32)C=C1

Origin of Product

United States

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